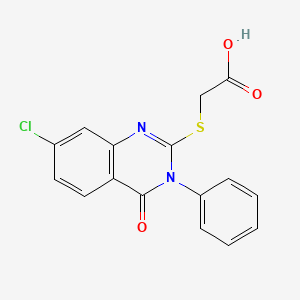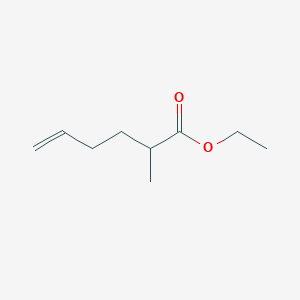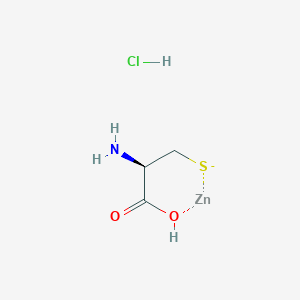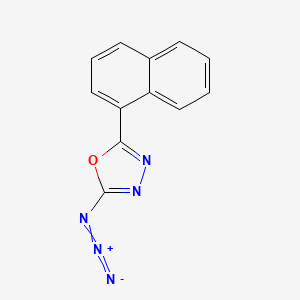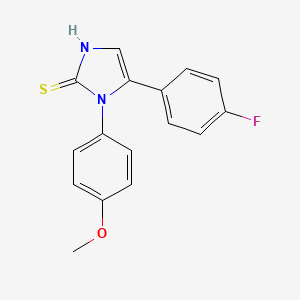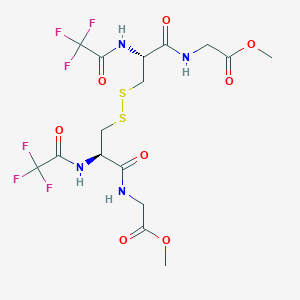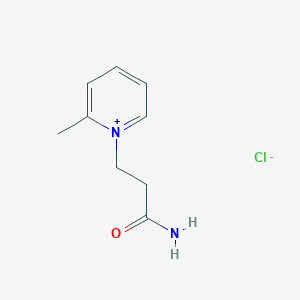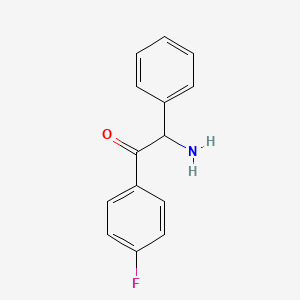![molecular formula C16H16N2O4 B13405135 1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetaminophen Dimer is a compound derived from acetaminophen, which is widely known for its analgesic and antipyretic properties. Acetaminophen, also known as paracetamol, is commonly used to treat mild to moderate pain and reduce fever. The dimer form of acetaminophen is of interest due to its potential enhanced properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen dimer typically involves the coupling of two acetaminophen molecules. One common method is through oxidative coupling, where acetaminophen is treated with an oxidizing agent under controlled conditions to form the dimer. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of acetaminophen dimer may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity of the dimer. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce acetaminophen dimer at a commercial scale.
化学反应分析
Types of Reactions
Acetaminophen dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dimer back to its monomeric form.
Substitution: The dimer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Monomeric acetaminophen.
Substitution: Various substituted acetaminophen derivatives.
科学研究应用
Acetaminophen dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study dimerization reactions and oxidative coupling mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its enhanced analgesic and antipyretic properties compared to monomeric acetaminophen.
Industry: Utilized in the development of advanced pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of acetaminophen dimer involves its interaction with molecular targets similar to those of acetaminophen. It is believed to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation. Additionally, the dimer may interact with other pathways, such as the serotonergic and cannabinoid systems, to exert its effects.
相似化合物的比较
Similar Compounds
Acetaminophen: The monomeric form with well-known analgesic and antipyretic properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different mechanisms.
Aspirin: Another NSAID with analgesic, antipyretic, and anti-inflammatory properties.
Uniqueness
Acetaminophen dimer is unique due to its potential enhanced properties compared to its monomeric form. The dimerization may lead to improved stability, bioavailability, and efficacy, making it a promising candidate for further research and development in various fields.
属性
分子式 |
C16H16N2O4 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC 名称 |
1-[3-(5-acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C16H16N2O4/c1-7(19)9-3-4-13(21)11(5-9)12-6-10(8(2)20)14(17)15(18)16(12)22/h3-6,21-22H,17-18H2,1-2H3 |
InChI 键 |
JCQLWQMROHIXHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)O)C2=CC(=C(C(=C2O)N)N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
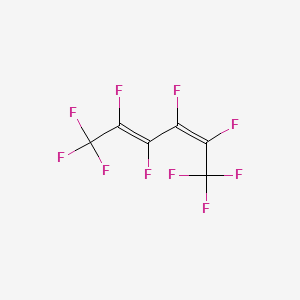
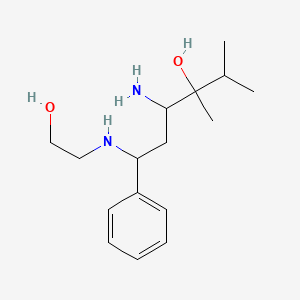
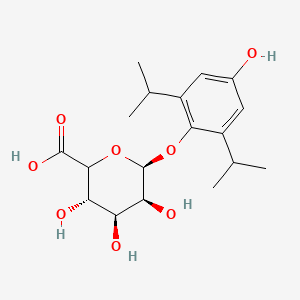
![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
